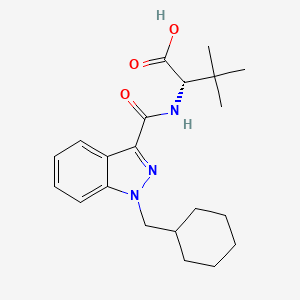

MAB-CHMINACA metabolite M2

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H,22,25)(H,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFKDDNZVYVPRC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342374 | |

| Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185889-12-6 | |

| Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Metabolic Pathways and Biotransformation of Mab Chminaca to Metabolite M2

In Vitro Metabolic Studies of MAB-CHMINACA

Application of Human Hepatocyte and Liver Microsome Incubation Models for Metabolite Profiling

To investigate the metabolism of MAB-CHMINACA, researchers utilize in vitro models that mimic human metabolic processes. The most common models are incubations with human liver microsomes (HLM) and cryopreserved human hepatocytes. researchgate.netd-nb.info HLMs are cost-effective and readily available, containing a rich concentration of cytochrome P450 (CYP) enzymes, which are crucial for phase I metabolism. d-nb.infowvu.edu However, human hepatocytes are considered a more comprehensive model as they contain a full suite of phase I and phase II metabolic enzymes, cofactors, and transport proteins, often providing a metabolic profile that more closely resembles in vivo outcomes. researchgate.netmdpi.com

In a typical study, MAB-CHMINACA is incubated with human hepatocytes for a set period, after which the resulting metabolites are extracted and analyzed using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). researchgate.netd-nb.info This methodology allows for the detection and structural characterization of various metabolites. For instance, a study involving the incubation of 10 μmol/L of MAB-CHMINACA with cryopreserved human hepatocytes for 3 hours led to the identification of ten major metabolites. researchgate.netd-nb.info The use of these in vitro systems is fundamental to predicting the metabolic fate of new psychoactive substances and identifying potential biomarkers of exposure. mdpi.comdntb.gov.ua

Identification of Primary Metabolic Sites on the Parent Compound (e.g., cyclohexylmethyl tail, tert-butyl chain)

Metabolic studies have revealed that the primary sites of biotransformation on the MAB-CHMINACA molecule are the cyclohexylmethyl tail and the tert-butyl chain. d-nb.info The most significant metabolic reactions occur on the cyclohexylmethyl group. d-nb.info These reactions predominantly involve oxidation, leading to the formation of various hydroxylated metabolites. oup.com

Hydroxylation can occur at different positions on the cyclohexyl ring, resulting in a variety of hydroxycyclohexyl metabolites. d-nb.info Additionally, minor reactions have been observed on the tert-butyl moiety of the L-tert-leucinamide side chain. researchgate.netd-nb.info The indazole ring, another potential site for metabolism, appears to be less susceptible to hydroxylation in the case of MAB-CHMINACA, as studies have noted an absence of hydroxyindazole metabolites. researchgate.net

Characterization of MAB-CHMINACA Metabolite M2 Formation Pathways

Hydrolytic Cleavage of the Terminal Amide Moiety Leading to Carboxylic Acid Formation

A major metabolic pathway for MAB-CHMINACA and other related synthetic cannabinoids that possess an L-valine or L-tert-leucine-based scaffold is the hydrolysis of the terminal amide bond. dntb.gov.uaugent.be This hydrolytic cleavage transforms the amide group into a carboxylic acid, resulting in the formation of this compound, also known as ADB-CHMINACA 3,3-dimethylbutanoic acid metabolite. caymanchem.comcaymanchem.com This metabolite is characterized by the replacement of the terminal amide of the L-tert-leucinamide side chain with a carboxylic acid functional group. caymanchem.combertin-bioreagent.com The formation of this carboxylic acid metabolite is a common and significant biotransformation for many synthetic cannabinoids. ugent.benih.gov

Potential Enzymatic Mechanisms Involved in Amide Hydrolysis (e.g., Carboxylesterase 1 (CES1))

The enzymatic hydrolysis of the amide bond in synthetic cannabinoids like MAB-CHMINACA is primarily mediated by human carboxylesterases (CES). nih.govnih.gov Specifically, Carboxylesterase 1 (CES1) has been identified as the key enzyme responsible for this hydrolytic transformation in the human liver. nih.govnih.gov Studies on structurally similar synthetic cannabinoids, such as AB-PINACA and AB-FUBINACA, have demonstrated that CES1 is the major enzyme catalyzing the hydrolysis of the primary amide to its corresponding carboxylic acid metabolite. nih.gov Inhibition studies using CES inhibitors in human liver microsomes have further confirmed the crucial role of these enzymes in the metabolism of amide-containing synthetic cannabinoids. otago.ac.nz While CES1 is the predominant isoform in the liver, other carboxylesterases, like CES2, may also contribute to this metabolic pathway, although generally to a lesser extent for substrates with a bulky acyl group, which is characteristic of MAB-CHMINACA. nih.govmdpi.com

Associated Oxidative Biotransformations (e.g., Hydroxylation)

The formation of this compound through amide hydrolysis can also be associated with other oxidative biotransformations. caymanchem.combertin-bioreagent.com Metabolites can undergo multiple reactions, such as hydroxylation in addition to hydrolysis. caymanchem.combertin-bioreagent.com For example, a metabolite designated as M3 is formed through both the hydroxylation of the cyclohexyl ring and the hydrolysis of the terminal amide. caymanchem.combertin-bioreagent.com Another potential metabolite, M7, is formed when the terminal amide is hydrolyzed to a carboxylic acid and the isopropyl group is oxidized. bertin-bioreagent.com These multi-step metabolic processes, often involving initial oxidation by CYP enzymes followed by hydrolysis or vice-versa, lead to a diverse array of metabolites, highlighting the complexity of MAB-CHMINACA's biotransformation in the body. oup.com

Data Tables

Table 1: Key Metabolic Reactions of MAB-CHMINACA

| Metabolic Reaction | Location on Molecule | Resulting Product |

|---|---|---|

| Amide Hydrolysis | L-tert-leucinamide side chain | This compound (Carboxylic Acid) |

| Hydroxylation | Cyclohexylmethyl tail | Hydroxycyclohexyl metabolites |

| Oxidation | tert-butyl chain | Oxidized metabolites |

| Hydroxylation & Amide Hydrolysis | Cyclohexyl ring and terminal amide | Metabolite M3 |

Table 2: Enzymes Involved in MAB-CHMINACA Metabolism

| Enzyme Family | Specific Enzyme | Metabolic Reaction Catalyzed |

|---|---|---|

| Carboxylesterases | Carboxylesterase 1 (CES1) | Amide Hydrolysis |

Comparative Metabolic Profiles with Structurally Related Synthetic Cannabinoids

The metabolic profile of MAB-CHMINACA, particularly the formation of its carboxylic acid metabolite M2, shows notable similarities and differences when compared with other structurally related synthetic cannabinoids. These comparisons are essential for understanding class-wide metabolic trends and for developing robust analytical methods.

A close structural analog, AB-CHMINACA , differs from MAB-CHMINACA only by having a valine moiety instead of a tert-leucine. Its metabolism also prominently features amide hydrolysis to form a corresponding carboxylic acid metabolite, AB-CHMINACA M2. mdpi.comresearchgate.net This indicates that for indazole-3-carboxamide cannabinoids with an amino acid linker, this hydrolysis is a common and major metabolic pathway.

Similarly, ADB-FUBINACA , which features a 4-fluorobenzyl group instead of a cyclohexylmethyl group, also undergoes extensive amide hydrolysis to its corresponding carboxylic acid metabolite. nih.gov This suggests that the nature of the N1-substituent (benzyl vs. cyclohexylmethyl) may have a greater influence on the extent of other reactions like hydroxylation, but the amide hydrolysis pathway remains a consistent feature for these types of compounds. nih.govoup.com

In contrast, the metabolism of earlier generations of synthetic cannabinoids, such as the indole-based JWH-018 , primarily involves hydroxylation at various positions on the naphthoyl and alkyl substituents, followed by glucuronidation. nih.govdrugsandalcohol.ie While MAB-CHMINACA also undergoes hydroxylation, the amide hydrolysis to a stable carboxylic acid metabolite is a distinguishing feature of many newer generation synthetic cannabinoids that incorporate amino acid structures. nih.govcaymanchem.com

The structure of the alkyl substituent also plays a role. For instance, in a comparison with ADB-HEXINACA , which has a linear hexyl chain instead of a cyclohexylmethyl group, studies show that longer, less sterically hindered alkyl chains can lead to more extensive metabolism along the chain itself, compared to the biotransformation favored at the core structure for compounds with bulkier substituents like MAB-CHMINACA. oup.com

| Compound | Core Structure | Primary Metabolic Reactions | Forms Carboxylic Acid Metabolite via Amide Hydrolysis? |

|---|---|---|---|

| MAB-CHMINACA | Indazole-3-carboxamide | Amide hydrolysis, Hydroxylation (cyclohexyl) researchgate.netcaymanchem.com | Yes (Metabolite M2) caymanchem.com |

| AB-CHMINACA | Indazole-3-carboxamide | Amide hydrolysis, Hydroxylation mdpi.comresearchgate.net | Yes (Metabolite M2/M3) researchgate.net |

| ADB-FUBINACA | Indazole-3-carboxamide | Amide hydrolysis, Defluorination, Hydroxylation nih.gov | Yes nih.gov |

| JWH-018 | Indole | Hydroxylation (alkyl chain, naphthyl ring), Glucuronidation nih.gov | No |

Advanced Analytical Methodologies for the Detection and Structural Elucidation of Mab Chminaca Metabolite M2

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a crucial first step to isolate MAB-CHMINACA metabolite M2 from complex biological matrices like urine and blood, remove interferences, and concentrate the analyte for detection. nih.gov Various techniques are employed, each with its own advantages.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often including a dispersive solid-phase extraction (d-SPE) step, has been successfully used for the extraction of MAB-CHMINACA metabolites from urine specimens. nih.gov The QuEChERS approach involves an initial extraction with an organic solvent, followed by a "salting-out" step and a d-SPE cleanup to remove interfering substances. nih.govresearchgate.net

Dispersive Solid-Phase Extraction (d-SPE): As a component of the QuEChERS method, d-SPE is utilized to further purify the sample extract. nih.gov It involves adding a sorbent material to the extract to bind and remove matrix components like lipids and pigments. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases. nih.gov It has been applied in the analysis of synthetic cannabinoids and their metabolites. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and common method for sample cleanup and concentration. nih.govnih.gov It utilizes a solid sorbent material packed in a cartridge to retain the analyte of interest while allowing interfering substances to pass through. ojp.govtermedia.pl The analyte is then eluted with a small volume of solvent. This technique has been employed for the extraction of various synthetic cannabinoid metabolites from biological fluids. researchgate.netojp.gov

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other compounds in the prepared sample extract before its introduction to the mass spectrometer.

Liquid Chromatography (LC) Techniques (e.g., UHPLC)

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), is the predominant separation technique for the analysis of synthetic cannabinoid metabolites. researchgate.netnih.gov UHPLC systems use columns with smaller particle sizes, enabling higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. d-nb.infofrontiersin.org Studies have utilized biphenyl (B1667301) columns for the separation of MAB-CHMINACA metabolites, achieving good chromatographic resolution. researchgate.netnih.govd-nb.info The mobile phases typically consist of a gradient mixture of water and an organic solvent, such as acetonitrile, with additives like formic acid to improve ionization. d-nb.infofrontiersin.org

Gas Chromatography (GC) Applications

While LC is more common for polar metabolites, gas chromatography (GC) can also be used for the analysis of synthetic cannabinoids and their metabolites, often after a derivatization step to increase their volatility. biosynth.com GC offers high separation efficiency and is often coupled with mass spectrometry for detection. biosynth.com

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of this compound due to its high sensitivity and specificity. caymanchem.comcaymanchem.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Assignment (e.g., Orbitrap, Quadrupole Time-of-Flight (QTOF))

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Quadrupole Time-of-Flight (QTOF) analyzers, provide highly accurate mass measurements of ions. nih.govd-nb.info This accuracy allows for the determination of the elemental composition of this compound and helps to distinguish it from other compounds with similar nominal masses. oup.com HRMS is crucial for identifying unknown metabolites and confirming the structure of suspected compounds. nih.govd-nb.infodiva-portal.org Studies on MAB-CHMINACA metabolism have effectively used Orbitrap technology to identify various metabolites, including M2. researchgate.netnih.govd-nb.info QTOF-MS has also been employed for the screening and confirmation of synthetic cannabinoid metabolites in urine. nii.ac.jp

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Confirmatory Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation and confirmatory analysis. researchgate.netnih.gov In MS/MS, precursor ions of this compound are selected and fragmented, producing a characteristic pattern of product ions. scitechnol.comresearchgate.net This fragmentation pattern serves as a "fingerprint" for the compound, providing a high degree of confidence in its identification. researchgate.netdrugsandalcohol.ie By analyzing these fragmentation pathways, researchers can gain insights into the structure of the metabolite. researchgate.netd-nb.info LC-MS/MS is a widely adopted method for the quantification of MAB-CHMINACA metabolites in biological samples. nih.govnii.ac.jpscitechnol.com

Research Findings on this compound Analysis

| Analytical Technique | Matrix | Key Findings | Reference |

| LC-HRMS (Orbitrap) | Human Hepatocytes | Identified this compound as a product of amide hydrolysis. | researchgate.netd-nb.info |

| LC-MS/MS | Human Urine | This compound was identified and quantified in an authentic urine specimen. | nih.gov |

| LC-MS/MS | Whole Blood, Urine | The stability of this compound (referred to as M15) was assessed under various storage conditions. | nii.ac.jp |

| LC-MS/MS | Blood | Included this compound in a panel for the confirmatory and quantitative analysis of synthetic cannabinoids. | scitechnol.com |

Application of Commercial Reference Standards and Spectral Libraries for Confirmation and Quantification

The unambiguous identification and accurate quantification of this compound in biological samples are critically dependent on the use of well-characterized commercial reference standards and comprehensive spectral libraries. These tools are indispensable for forensic and analytical laboratories to ensure the reliability and defensibility of their findings.

Certified Reference Materials (CRMs) and analytical reference standards for this compound are available from commercial suppliers. caymanchem.comlgcstandards.comcaymanchem.combertin-bioreagent.com These standards are produced to high purity specifications (e.g., ≥98%) and are often manufactured under internationally recognized quality systems like ISO 17034, ensuring their suitability for use in quantitative and qualitative analytical methods. lgcstandards.comcaymanchem.com The availability of these standards allows laboratories to perform direct comparisons of analytical data, such as retention times and mass spectra, between the suspected metabolite in a sample and the certified material, which is a cornerstone of analyte confirmation. researchgate.net

In conjunction with reference standards, spectral libraries play a pivotal role in the identification of this compound. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a primary technique for the analysis of synthetic cannabinoids and their metabolites. Spectral libraries, such as the Cayman Spectral Library and the SWGDRUG spectral library, contain extensive collections of mass spectra for a wide range of forensic compounds, including this compound. caymanchem.comfrontiersin.org These libraries allow for the comparison of the experimentally obtained mass spectrum of a suspected analyte with a library spectrum, providing a high degree of confidence in its identification. frontiersin.org A high reverse match score (e.g., a minimum of 800) is often required for positive identification. frontiersin.org

The following table provides an overview of a commercially available reference standard for this compound:

Table 1: Commercial Reference Standard for this compound

| Parameter | Description |

|---|---|

| Product Name | This compound |

| Synonyms | ADB-CHMINACA 3,3-dimethylbutanoic acid metabolite, ADB-CHMINACA metabolite M2 |

| CAS Number | 1185889-12-6 |

| Molecular Formula | C₂₁H₂₉N₃O₃ |

| Formula Weight | 371.5 g/mol |

| Purity | ≥98% |

| Formulation | A solid |

| Solubility | DMSO: ≥10 mg/mL, Ethanol: ≥10 mg/mL |

| Storage | -20°C |

| Applications | Research and forensic applications |

Data sourced from commercial suppliers. caymanchem.com

For quantification, a validated analytical method employing a calibration curve prepared from the reference standard is essential. This allows for the determination of the concentration of this compound in a given sample, which can be crucial for interpreting the extent of exposure.

Challenges in Metabolite Identification and Isomer Differentiation in Complex Matrices

The identification of MAB-CHMINACA metabolites, including M2, in complex biological matrices such as urine, blood, and hair is fraught with challenges. A primary difficulty is the low concentration at which the parent compound and its metabolites are often present. mdpi.com In many cases, the parent compound, MAB-CHMINACA, is not detectable in urine samples, making the identification of its metabolites the only way to confirm exposure. nih.gov

A significant challenge lies in the differentiation of isomers. MAB-CHMINACA can undergo various metabolic transformations, leading to the formation of numerous structural isomers. For instance, hydroxylation can occur at different positions on the cyclohexyl ring, and it can be difficult to distinguish between these positional isomers using conventional mass spectrometry techniques alone. researchgate.netnih.gov The co-elution of isomers in chromatographic systems can further complicate their individual identification and quantification. The use of high-resolution mass spectrometry can aid in obtaining accurate mass measurements, which helps in proposing elemental compositions, but it may not be sufficient to definitively identify the exact isomeric structure without a matching reference standard. nih.gov

In one study, while a reference standard for this compound was available, it did not match any of the major metabolites detected in human hepatocyte incubations, highlighting the challenge of predicting in vivo metabolism and the importance of having a wide range of authentic metabolite standards. researchgate.netd-nb.info This underscores the complexity of synthetic cannabinoid metabolism and the potential for the formation of unexpected metabolites.

The complex nature of biological matrices also presents a significant hurdle. nih.gov Endogenous compounds can interfere with the analysis, leading to matrix effects that can suppress or enhance the analyte signal, thereby affecting the accuracy and sensitivity of the method. mdpi.com Thorough sample preparation techniques, such as solid-phase extraction (SPE), are essential to clean up the sample and minimize these interferences. scitechnol.com

Non Clinical Pharmacokinetic Investigations of Mab Chminaca Metabolite M2

In Vitro Metabolic Stability Assessment and Half-Life Determination

The in vitro metabolic stability of synthetic cannabinoid metabolites is a critical factor in understanding their persistence and detection in biological systems. MAB-CHMINACA metabolite M2, the carboxylic acid derivative of the parent compound formed by hydrolysis of the terminal amide, has been subject to stability investigations. caymanchem.com Studies using fortified biological matrices provide insight into its degradation profile under various storage conditions.

One study systematically investigated the stability of 24 synthetic cannabinoid metabolites, including MAB-CHMINACA M2, in whole blood and urine. nii.ac.jp The samples were stored at temperatures ranging from -30°C to 37°C for periods extending up to 168 days. The findings from this research indicate that MAB-CHMINACA M2 demonstrates notable instability in whole blood, particularly at higher temperatures. In contrast, its stability in urine was found to be considerably higher across the tested temperature range. This suggests that the enzymatic and chemical environment of whole blood contributes more significantly to the degradation of this metabolite compared to urine. nii.ac.jp

The following table summarizes the stability findings for MAB-CHMINACA M2 in whole blood at different temperatures over a 168-day period.

| Storage Temperature | Remaining Percentage after 168 Days (in Whole Blood) | Stability Classification |

|---|---|---|

| -30°C | ~80% | Relatively Stable |

| 4°C | ~60% | Moderate Degradation |

| 22°C | ~20% | Significant Degradation |

Data sourced from a stability study on 24 synthetic cannabinoid metabolites. nii.ac.jp

While specific half-life calculations for MAB-CHMINACA M2 in in vitro systems like human liver microsomes (HLMs) are not extensively detailed in the available literature, the parent compound, MAB-CHMINACA, has shown a high intrinsic clearance rate in HLMs, suggesting rapid and extensive metabolism. wvu.edu The formation of M2 is a primary metabolic pathway, and its subsequent stability is crucial for its role as a biomarker. ugent.beecddrepository.org

In Vivo Animal Model Studies on Metabolite Formation and Elimination Kinetics (e.g., Rodent Models)

Animal models, particularly rodent models such as rats, are frequently used to investigate the metabolic fate of new psychoactive substances. nih.gov These studies are essential for characterizing the formation and elimination pathways of metabolites like MAB-CHMINACA M2. Following administration of the parent compound, MAB-CHMINACA, to rats, the substance undergoes extensive biotransformation. nih.govmdpi.com

The formation of this compound occurs through the hydrolysis of the terminal amide group of the parent compound. This reaction is a common Phase I metabolic pathway for many synthetic cannabinoids containing an amide linker. nih.gov In vivo studies with structurally related synthetic cannabinoids in Sprague-Dawley rats show that metabolites are distributed across various tissues, including the liver, kidney, and brain, before being eliminated. researchgate.net

While specific pharmacokinetic parameters for MAB-CHMINACA M2 elimination in rodent models are not widely published, studies on analogous compounds provide a general framework. For instance, research on AMB-FUBINACA and AMB-CHMICA in rats showed that O-demethylated metabolites were highly bioaccumulated in the liver and were still detectable 48 hours after administration. researchgate.net The elimination of these metabolites primarily occurs via urine and feces, often after further Phase II conjugation, although glucuronidation of MAB-CHMINACA itself has been reported to be absent or minor in some studies. ecddrepository.org Species differences in metabolism between rats and humans are well-documented; for example, glucuronidation is a major Phase II pathway in humans, whereas sulfation can be more prominent in rats for certain compounds. nih.govmdpi.com

Relative Abundance and Biotransformation Kinetics of M2 in Non-Human Biological Systems

The relative abundance of a metabolite is a key indicator of its utility as a biomarker for confirming exposure to a parent drug. In various non-human biological systems, both in vitro and in vivo, the biotransformation of MAB-CHMINACA leads to a profile of several metabolites, with M2 (the carboxylic acid metabolite) often being significant. ugent.beresearchgate.net

In vitro incubation of parent synthetic cannabinoids with human liver microsomes (HLMs) or hepatocytes is a standard method to predict major metabolites. uniroma1.itdiva-portal.org For several related amide-containing synthetic cannabinoids, the corresponding carboxylic acid metabolite (analogous to M2) is frequently identified as a major product. ugent.benih.gov For example, studies on AB-CHMINACA, a close structural analog, revealed that the carboxylated metabolite was one of the most likely major metabolites detected in HLM incubations. nih.gov Similarly, for ADB-FUBINACA, the hydrolysis metabolite was found to be a common major metabolic pathway. ugent.be

In vivo rodent studies provide further context on abundance. While the parent drug may be found in tissues like the liver, the metabolites are the predominant species found in excreta such as urine. nih.govresearchgate.net The kinetics of biotransformation show that reactions like hydrolysis to form M2 can occur relatively quickly. In studies of the related compound AMB-CHMICA in rats, the parent compound was only detectable in incubation media for a limited time, while various hydroxylated and demethylated metabolites appeared and persisted. researchgate.net This rapid conversion underscores the importance of targeting metabolites like M2 in toxicological screenings.

The table below presents a qualitative summary of M2's abundance in different non-human biological systems based on findings from related synthetic cannabinoids.

| Biological System | Metabolic Model | Relative Abundance of Carboxylic Acid Metabolite (M2) | Supporting Evidence Context |

|---|---|---|---|

| Liver Microsomes | In Vitro | Major | Hydrolysis is a primary Phase I pathway for amide-containing synthetic cannabinoids. ugent.benih.gov |

| Hepatocytes | In Vitro | Major | Metabolite profiling of related compounds consistently identifies the carboxylic acid as a predominant product. ecddrepository.orgdiva-portal.org |

| Rat Urine | In Vivo | Significant | Metabolites are the main targets in urine; hydrolysis products are common. nih.gov |

| Rat Liver | In Vivo | Present | Parent drug and metabolites are known to accumulate in the liver. researchgate.net |

Forensic and Toxicological Interpretative Significance of Mab Chminaca Metabolite M2

M2 as a Primary Biomarker for MAB-CHMINACA Exposure and Consumption

MAB-CHMINACA metabolite M2, a product of the hydrolysis of the terminal amide to a carboxylic acid, serves as a crucial biomarker for identifying the consumption of its parent compound, MAB-CHMINACA. labscoop.comcaymanchem.com Due to the rapid and extensive metabolism of many synthetic cannabinoids, the parent compounds are often found at very low or undetectable levels in biological samples, making their metabolites essential for forensic analysis. d-nb.inforesearchgate.netunibo.it The detection of M2 provides a reliable indicator of exposure, even when MAB-CHMINACA itself is no longer quantifiable. nih.govmdpi.com

Studies have shown that M2 is a significant metabolite of MAB-CHMINACA. labscoop.comcaymanchem.com In cases of suspected synthetic cannabinoid use, the presence of M2 in biological matrices like urine and blood can confirm the ingestion of MAB-CHMINACA. nih.govnii.ac.jp Its utility as a biomarker is further emphasized by its stability in these matrices during storage, ensuring that it can be reliably detected over time. nii.ac.jp The consistent appearance of M2 following MAB-CHMINACA consumption makes it an indispensable tool for forensic toxicologists in accurately identifying the specific synthetic cannabinoid used. ojp.gov

Detection and Quantification in Post-Mortem and Forensic Biological Samples

The detection and quantification of this compound have been successfully achieved in a variety of post-mortem and forensic biological samples. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for its identification and measurement in matrices such as urine, blood, plasma, and hair. nih.govnii.ac.jpresearchgate.net

In a systematic review of analytical methods, studies have reported the detection of M2 in various samples. nih.gov For instance, in hair analysis of individuals suspected of synthetic cannabinoid use, M2 was frequently detected alongside the parent compound, AB-CHMINACA (a structural analog), with concentrations of the metabolite ranging from 0.5 to 35.1 pg/mg. nih.govmdpi.com In post-mortem cases, while the parent MAB-CHMINACA may be undetectable in urine, its metabolites can often be identified and quantified. nih.govnih.gov In one fatal poisoning case, M2 was detected in blood at a concentration of 56.73 ± 4.16 ng/mL, significantly higher than the parent compound. researchmap.jp

The ability to detect M2 in various tissues and fluids is critical for comprehensive toxicological investigation. In a post-mortem case, MAB-CHMINACA was quantified in numerous body fluids and solid tissues, though it was not detected in the urine. researchgate.netnih.gov This highlights the importance of analyzing multiple sample types to build a complete picture of drug exposure. The stability of M2 in stored samples, such as blood and urine, for extended periods further enhances its reliability as a forensic marker. nii.ac.jp

Interactive Data Table: Detection of this compound in Forensic Samples

| Biological Matrix | Detection Method | Reported Concentration Ranges | Reference |

| Blood | LC-MS/MS | 56.73 ± 4.16 ng/mL | researchmap.jp |

| Hair | LC-MS/MS | 0.5–35.1 pg/mg | nih.govmdpi.com |

| Urine | LC-MS/MS | Qualitative and quantitative methods developed | nih.govnii.ac.jpnih.gov |

| Plasma | LC-MS/MS | Quantifiable levels found | nih.gov |

Utility in Documenting SCRA Exposure when Parent Compound is Undetectable or Present at Low Levels

A significant challenge in forensic toxicology is the rapid metabolism of synthetic cannabinoid receptor agonists (SCRAs), which often leads to the parent compound being present at very low or undetectable concentrations in biological samples collected after a certain period post-consumption. d-nb.inforesearchgate.netojp.gov In such scenarios, the detection of stable and abundant metabolites like this compound becomes paramount for documenting exposure.

Several case studies and research reports underscore the importance of M2 in this context. For example, quantifiable levels of AB-CHMINACA metabolites, including M2, were found in plasma samples even when the parent compound was below the lower limit of quantification. nih.govmdpi.com Similarly, in a fatal intoxication case, M2 was detected in blood at a significantly higher concentration than AB-CHMINACA, indicating rapid metabolism of the parent drug. researchmap.jp This finding was mirrored in other cases where M2 was measurable in the blood of patients, including some where the parent AB-CHMINACA was not detected at all. researchmap.jp

In a study investigating a death involving MAB-CHMINACA, the parent compound was found in various tissues but was notably absent from the urine specimen. nih.govnih.gov However, specific metabolites of MAB-CHMINACA were identified and quantified in the urine, demonstrating that metabolite analysis is crucial for confirming exposure when urine is the only available matrix. The stability of M2 in biological samples further solidifies its role as a reliable long-term marker of MAB-CHMINACA use. nii.ac.jp

Interpretive Challenges in Forensic Casework

The analysis of MAB-CHMINACA and its metabolite M2 presents several interpretive challenges in forensic casework. One of the primary difficulties lies in the interpretation of the concentration ratio of the metabolite to the parent compound. researchmap.jp While a high ratio of M2 to MAB-CHMINACA can suggest that a significant amount of time has passed since consumption due to the rapid metabolism of the parent drug, establishing a precise timeline of exposure remains challenging. researchmap.jp The metabolic rate can vary between individuals, affecting this ratio and complicating the estimation of when the drug was taken.

Another challenge is the absence of the parent compound in many biological samples, particularly urine and sometimes blood, even in fatal poisoning cases. ojp.govnih.govnih.gov While the presence of M2 confirms exposure, the inability to quantify the parent drug can make it difficult to correlate the level of exposure with the severity of observed effects or to determine the cause of death definitively. scholaris.ca

Role in Differentiating MAB-CHMINACA Use from Other Synthetic Cannabinoids based on Metabolite Profile

The unique metabolic profile of a synthetic cannabinoid is a key tool for forensic toxicologists to distinguish its use from that of other structurally similar compounds. While some metabolites may be common to several synthetic cannabinoids, the presence of specific and unique metabolites can pinpoint the exact parent drug consumed.

This compound is formed through the hydrolysis of the terminal amide of the L-tert-leucinamide moiety to a carboxylic acid. labscoop.comcaymanchem.com While this metabolic pathway is common for several synthetic cannabinoids containing a valine or tert-leucine structure, the complete metabolic profile, including other specific metabolites, helps in differentiation. For instance, in vitro studies with human hepatocytes have identified multiple metabolites of MAB-CHMINACA, with biotransformations occurring primarily on the cyclohexylmethyl tail. d-nb.infonih.gov

However, a challenge arises when metabolites are not unique to a single parent compound. For example, certain metabolites formed by N-dealkylation could theoretically be produced from MAB-CHMINACA as well as from ADB-PINACA and 5F-ADB-PINACA, as they share the same indazole-dimethylbutanamide structure. semanticscholar.org Similarly, ester hydrolysis metabolites from other compounds could be structurally similar. frontiersin.org Therefore, while M2 is a primary indicator for MAB-CHMINACA, a comprehensive analysis of the entire metabolite pattern is often necessary to definitively exclude the possibility of consumption of other related synthetic cannabinoids. semanticscholar.orgfrontiersin.org The identification of a suite of metabolites unique to MAB-CHMINACA, such as specific hydroxylated and dihydroxylated metabolites, provides a more robust confirmation of its use. nih.gov

Comparative Analysis of Mab Chminaca Metabolite M2 with Other Synthetic Cannabinoid Metabolites

Structural Similarities and Differences with Metabolites of Related Synthetic Cannabinoids (e.g., AB-CHMINACA M2, ADB-CHMINACA M2, MAB-CHMINACA M3, M11)

MAB-CHMINACA and its analogs undergo extensive Phase I metabolism, leading to a variety of metabolites. The structural characteristics of these metabolites are pivotal for their analytical identification and for understanding their pharmacological profiles.

MAB-CHMINACA metabolite M2 is the product of the hydrolysis of the terminal amide of the parent compound's L-tert-leucinamide moiety, resulting in a carboxylic acid. labscoop.comfrontiersin.org This metabolic pathway is also observed in related synthetic cannabinoids. For instance, AB-CHMINACA M2 is the analogous carboxylic acid metabolite of AB-CHMINACA, formed by the hydrolysis of its L-valinamide group. mdpi.com Since MAB-CHMINACA is also known as ADB-CHMINACA, their respective M2 metabolites are identical.

Other metabolites of MAB-CHMINACA arise from different metabolic transformations, primarily hydroxylation. nih.gov MAB-CHMINACA M3 results from two metabolic alterations: hydrolysis of the terminal amide to a carboxylic acid (like M2) and hydroxylation of the cyclohexyl ring. mzcloud.orgcaymanchem.com Metabolite M11 is a dihydroxylated product, with hydroxyl groups added to both the 4-position of the cyclohexylmethyl ring and the tert-butyl group. nih.gov

The core indazole ring and the cyclohexylmethyl tail are common features among these compounds, with structural variations occurring at the amino acid-derived head group and through the addition of polar functional groups like hydroxyls and carboxylic acids. These modifications significantly increase the polarity of the metabolites compared to the parent compound, facilitating their excretion.

| Compound | Parent Compound | Core Structure | Tail Group | Key Metabolic Modifications |

|---|---|---|---|---|

| MAB-CHMINACA M2 | MAB-CHMINACA (ADB-CHMINACA) | Indazole-3-carboxamide | Cyclohexylmethyl | Hydrolysis of terminal amide to carboxylic acid |

| AB-CHMINACA M2 | AB-CHMINACA | Indazole-3-carboxamide | Cyclohexylmethyl | Hydrolysis of terminal amide to carboxylic acid |

| MAB-CHMINACA M3 | MAB-CHMINACA (ADB-CHMINACA) | Indazole-3-carboxamide | Cyclohexylmethyl | 1. Hydrolysis of terminal amide to carboxylic acid 2. Hydroxylation of cyclohexyl ring |

| MAB-CHMINACA M11 | MAB-CHMINACA (ADB-CHMINACA) | Indazole-3-carboxamide | Cyclohexylmethyl | 1. Hydroxylation of cyclohexyl ring 2. Hydroxylation of tert-butyl group |

Comparative Analytical Approaches for Broad-Spectrum Metabolite Detection and Profiling

The detection of synthetic cannabinoid use largely relies on identifying their metabolites in biological samples, as parent compounds are often present at very low concentrations or are rapidly metabolized. nih.gov A variety of analytical techniques are employed for this purpose, each with distinct capabilities.

Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the polar metabolites to increase their volatility. Immunoassays are available for initial screening of certain classes of synthetic cannabinoids, but they often suffer from limited specificity and may not detect newer compounds or all relevant metabolites due to varying cross-reactivity. researchgate.net

| Technique | Principle | Application in Metabolite Profiling | Strengths | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry | Targeted quantification of known metabolites | High sensitivity and specificity | Requires reference standards for each analyte |

| LC-HRMS (e.g., LC-QTOF) | Separation by LC, high-accuracy mass detection | Broad-spectrum screening and identification of unknown metabolites | Allows retrospective analysis; does not require standards for initial detection | Generally less sensitive for quantification than targeted MS/MS |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Detection of specific metabolites | High chromatographic resolution | Often requires derivatization for polar metabolites |

| Immunoassays (e.g., ELISA) | Antibody-based detection of specific molecular structures | Rapid screening for classes of compounds | Fast and cost-effective for high-throughput screening | Potential for cross-reactivity and false negatives; cannot keep pace with new compounds |

Comparative Metabolic Stability in Biological Matrices

The stability of analytes in biological samples is a critical consideration for accurate toxicological analysis. Studies have shown that some parent synthetic cannabinoids can be unstable in biological matrices, particularly in blood stored at room or refrigerated temperatures. For example, compounds with terminal ester groups have been shown to degrade to their corresponding carboxylic acid metabolites.

Conversely, these carboxylic acid metabolites, including the class to which MAB-CHMINACA M2 belongs, have demonstrated significantly greater stability. Research on related compounds found that while the parent drugs degraded, their butanoic acid metabolites were stable in blood under all tested storage conditions (room temperature, refrigerated, and frozen). The increased polarity and different chemical nature of the carboxylic acid group compared to an amide or ester contribute to this enhanced stability. Therefore, MAB-CHMINACA M2 is expected to be a more stable and reliable marker for detecting MAB-CHMINACA intake over time compared to the parent compound, especially in improperly stored blood samples.

Future Directions in Research on Mab Chminaca Metabolite M2

Advancements in Analytical Methodologies for Comprehensive Metabolite Profiling and Untargeted Screening

The landscape of novel psychoactive substance (NPS) detection is continually evolving, necessitating the development of more sophisticated analytical techniques. oup.com For comprehensive metabolite profiling of compounds like MAB-CHMINACA and the identification of metabolites such as M2, high-resolution mass spectrometry (HRMS) has become an indispensable tool. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are routinely employed for the detection of SCs and their metabolites. researchgate.netnih.gov However, the sheer number and variety of emerging NPS make it challenging for laboratories to keep their testing panels current. clinicallab.com

Untargeted screening approaches using HRMS offer a significant advantage by allowing for the retrospective analysis of data for newly identified compounds without the need for re-analysis. researchgate.netnih.gov This is particularly valuable in the context of rapidly changing NPS markets. Furthermore, in vitro models, such as incubations with human hepatocytes and human liver microsomes (HLMs), are critical for predicting and identifying metabolites of new SCs. frontiersin.orgnih.govnih.gov These models help in the early identification of potential biomarkers of consumption, which is crucial as parent compounds are often not detectable in urine samples. nih.govfrontiersin.org

| Analytical Technique | Application in MAB-CHMINACA Metabolite M2 Research | Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for the identification of M2 and other metabolites. | Enables differentiation between compounds with the same nominal mass; allows for retrospective data analysis. researchgate.netclinicallab.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Targeted quantification and confirmation of M2 in biological samples. | High sensitivity and specificity for known metabolites. acs.orgmayocliniclabs.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of M2 and other metabolites. | Established technique with extensive libraries. researchgate.net |

| Untargeted Screening | Proactive identification of M2 and other novel metabolites without prior knowledge of their structure. | Adaptable to the rapid emergence of new synthetic cannabinoids. nih.gov |

Further Elucidation of Enzyme Kinetics and Isoform Specificity in M2 Formation Pathways

The biotransformation of synthetic cannabinoids is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov While it is known that MAB-CHMINACA undergoes extensive metabolism, the specific CYP isoforms responsible for the formation of the M2 metabolite have not been fully elucidated. nih.gov Future research should focus on detailed enzyme kinetic studies to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant) for the formation of M2. This information is critical for understanding the rate at which M2 is formed and how genetic polymorphisms in CYP enzymes might affect its metabolism, potentially influencing inter-individual variability in response and toxicity.

Identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) involved in M2 formation is a key area for investigation. nih.govmdpi.com This can be achieved through studies using recombinant human CYP enzymes and chemical inhibitors. nih.gov Pinpointing the responsible isoforms can help predict potential drug-drug interactions where co-administered substances might inhibit or induce these enzymes, thereby altering the metabolic profile of MAB-CHMINACA and the concentration of M2.

| Research Area | Objective | Methodological Approach |

| Enzyme Kinetics | Determine the rate of M2 formation. | Incubation of MAB-CHMINACA with human liver microsomes and measurement of M2 formation over time. |

| Isoform Specificity | Identify the specific CYP enzymes responsible for M2 formation. | Use of a panel of recombinant human CYP isoforms and selective chemical inhibitors. nih.govmdpi.com |

| Genetic Polymorphisms | Investigate the impact of genetic variations in CYP enzymes on M2 formation. | Correlation of CYP genotypes with M2 levels in clinical or in vitro studies. |

Mechanistic Pharmacodynamic Studies on Metabolite Activity in Non-Clinical Models

In vitro bioassays, such as receptor binding assays and functional assays measuring downstream signaling pathways (e.g., cAMP modulation), can provide valuable insights into the pharmacological profile of M2. These studies will help determine if M2 acts as an agonist, antagonist, or has no significant activity at cannabinoid receptors. Understanding the activity of M2 is crucial for a complete assessment of the risks associated with MAB-CHMINACA consumption, as active metabolites can prolong and modify the effects of the parent compound.

Emerging Trends in Synthetic Cannabinoid Metabolite Research and Identification

The field of synthetic cannabinoid research is characterized by the continuous introduction of new compounds with modified chemical structures designed to circumvent legislation. clinicallab.comnih.gov A key trend in metabolite research is the use of sophisticated in vitro and in silico models to predict the metabolic fate of these new analogs. frontiersin.orgnih.gov Human hepatocyte incubation is considered a highly reliable model for predicting human metabolism. frontiersin.orgnih.gov

Another emerging trend is the application of metabolomics, which allows for a broader, more holistic view of the metabolic changes induced by a substance. mdpi.com Untargeted metabolomics can help identify not only the direct metabolites of a synthetic cannabinoid but also the downstream endogenous metabolites that are affected, providing a more comprehensive picture of the substance's biological impact. mdpi.com Furthermore, the development of activity-based screening methods can help to prioritize the identification of pharmacologically active metabolites. nih.gov

Implications for Forensic Science and Monitoring Strategies for Novel Psychoactive Substances (NPS)

The identification of specific and abundant metabolites is fundamental for forensic toxicology to confirm the intake of a particular synthetic cannabinoid, as the parent compound is often present at very low concentrations or is entirely absent in urine samples. nih.govfrontiersin.org Research into this compound and other major metabolites is essential for developing robust and reliable analytical methods for forensic casework. nih.govojp.gov

Effective monitoring strategies for NPS require a multi-faceted approach. This includes the proactive identification of metabolites of new SCs using in vitro models, the continuous updating of analytical methods and libraries, and the sharing of information between forensic laboratories and public health organizations. frontiersin.orgcfsre.org The identification of stable and unique urinary biomarker metabolites for MAB-CHMINACA, including potentially M2, is a primary goal to improve the accuracy of toxicological screenings and to better understand the prevalence and impact of this potent synthetic cannabinoid. nih.govnih.gov

Q & A

Q. What analytical methods are recommended for identifying MAB-CHMINACA metabolite M2 in biological samples?

- Methodology : Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS) is the gold standard for detecting M2 due to its high specificity and sensitivity. Chromatographic separation using biphenyl columns (e.g., 50 mm × 2.1 mm, 1.7 μm particle size) combined with orbitrap-based HRMS enables differentiation of M2 from structural analogs. Retention time alignment (e.g., ~8.72 min in blood and liver matrices) and fragmentation patterns (e.g., characteristic ions at m/z 371.5) are critical for confirmation .

- Validation : Include matrix-matched calibration curves (e.g., urine, blood, liver homogenates) and cross-validate with deuterated internal standards (e.g., AB-CHMINACA-d9) to control for ion suppression/enhancement .

Q. How does the stability of this compound influence experimental design?

- Storage Conditions : M2 is stable for ≥2 years when stored at -20°C in a neat solid form. For biological matrices (e.g., urine, plasma), add preservatives (e.g., 1% sodium fluoride) and store at -80°C to prevent enzymatic degradation .

- Handling Precautions : Use inert containers (e.g., glass vials with PTFE-lined caps) to avoid adsorption losses. Minimize freeze-thaw cycles to preserve integrity during long-term studies .

Q. What metabolic pathways generate this compound in humans?

- Primary Pathway : M2 is formed via hydrolysis of the terminal amide group in MAB-CHMINACA, converting it to a carboxylic acid. This reaction is catalyzed by hepatic amidases and esterases, as demonstrated in cryopreserved human hepatocyte incubations (10 μM drug concentration, 3-hour incubation) .

- Secondary Modifications : Minor oxidative modifications (e.g., hydroxylation at the cyclohexylmethyl or tert-butyl chain) may co-occur, necessitating isomer-resolved HRMS analysis to distinguish M2 from other metabolites .

Advanced Research Questions

Q. How can researchers resolve conflicting data on metabolite prevalence across studies?

- Data Reconciliation : Discrepancies in reported metabolite abundance (e.g., in urine vs. liver) often arise from inter-individual variability in cytochrome P450 activity or postmortem redistribution. Use controlled hepatocyte models to isolate metabolic contributions and compare with in vivo data (e.g., autopsy samples) .

- Statistical Tools : Apply multivariate analysis (e.g., PCA or PLS-DA) to untargeted metabolomics datasets, prioritizing metabolites with significant fold changes (p < 0.05) and high variable importance in projection (VIP) scores .

Q. What strategies improve detection sensitivity in complex matrices like postmortem tissues?

- Sample Preparation : Use enzymatic digestion (e.g., proteinase K) for liver homogenates, followed by solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to reduce lipid interference .

- Instrument Optimization : Employ data-dependent acquisition (DDA) modes on HRMS platforms to trigger MS/MS fragmentation for low-abundance ions (<1 ng/mL). Validate with isotopically labeled analogs to confirm recovery rates .

Q. How can multi-omics approaches elucidate M2’s role in synthetic cannabinoid toxicity?

- Integrated Workflows : Combine metabolomics (LC-HRMS), proteomics (LC-MS/MS for hepatic enzymes), and transcriptomics (RNA-seq of CB1 receptor pathways) to map M2’s interaction networks. Tools like MIMOSA2 can link microbial or host metabolic models to observed metabolite profiles .

- Pathway Enrichment : Use databases (e.g., KEGG, HMDB) to identify perturbed pathways (e.g., arachidonic acid metabolism) and correlate with histopathological findings (e.g., neurotoxicity markers) .

Methodological Challenges

Q. What are the limitations of current reference standards for quantifying M2?

- Isomer Discrimination : Commercially available standards often lack isobaric metabolites (e.g., hydroxylated variants). Synthesize custom standards or employ computational prediction tools (e.g., mzCloud) to fill gaps .

- Cross-Validation : Cross-check quantification results with orthogonal methods (e.g., NMR-based absolute quantification in CD3OD) to address potential matrix effects .

Q. How can researchers ensure reproducibility in metabolite identification across labs?

- Standardized Protocols : Adopt ISO/IEC 17025 guidelines for method validation, including inter-laboratory ring trials with shared reference materials (e.g., pooled urine spiked with M2) .

- Open Data Sharing : Deposit raw HRMS data in repositories like the Metabolomics Workbench (Project ID ST001234) with detailed metadata (e.g., collision energies, column specifications) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.